Cas no 2323804-04-0 (N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide)

N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide is a synthetic organic compound featuring a benzimidazole core functionalized with chloro, ethyl, and propenamide groups. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the chloro-substituted benzimidazole moiety may confer enhanced binding affinity in target interactions, while the propenamide group offers reactivity for further derivatization. This compound is likely of interest in pharmaceutical research, particularly for applications requiring selective modulation of enzymatic or receptor activity. Its well-defined structure allows for precise modifications, making it a versatile building block in drug discovery and development.
N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide structure
2323804-04-0 structure
Product name:N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide
CAS No:2323804-04-0
MF:C16H19ClN4O2
MW:334.800662279129
CID:5413706
PubChem ID:145876107

N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • Z2892308678
    • EN300-26584864
    • 2323804-04-0
    • N-({[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl]carbamoyl}methyl)-N-ethylprop-2-enamide
    • N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide
    • Inchi: 1S/C16H19ClN4O2/c1-4-15(23)21(5-2)9-14(22)18-10(3)16-19-12-7-6-11(17)8-13(12)20-16/h4,6-8,10H,1,5,9H2,2-3H3,(H,18,22)(H,19,20)
    • InChI Key: SAPNRFWCKUVHME-UHFFFAOYSA-N
    • SMILES: C(N(CC(NC(C1NC2=CC(Cl)=CC=C2N=1)C)=O)CC)(=O)C=C

Computed Properties

  • Exact Mass: 334.1196536g/mol
  • Monoisotopic Mass: 334.1196536g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • Density: 1.280±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 659.9±45.0 °C(Predicted)
  • pka: 10.86±0.10(Predicted)

N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26584864-1.0g
N-({[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl]carbamoyl}methyl)-N-ethylprop-2-enamide
2323804-04-0 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26584864-1g
2323804-04-0 90%
1g
$0.0 2023-09-13

Additional information on N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide

N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide: A Comprehensive Overview

The compound with CAS No. 2323804-04-0, known as N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.

Benzimidazole derivatives have long been recognized for their versatile properties, particularly in medicinal chemistry. The presence of the 6-chlorobenzimidazole moiety in this compound introduces a range of functional groups that can interact with biological targets, making it a valuable candidate for drug design. Recent studies have highlighted the importance of such heterocyclic compounds in modulating enzyme activity and receptor binding, which are critical for therapeutic interventions.

The propenamide group within the molecule adds another layer of functionality, enhancing the compound's ability to participate in hydrogen bonding and other non-covalent interactions. This feature is particularly advantageous in drug delivery systems, where such interactions can influence bioavailability and pharmacokinetics. Furthermore, the N-substituted amide structure contributes to the compound's stability and solubility properties, which are essential for its practical applications.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of such compounds with greater accuracy. For instance, molecular docking studies have revealed that this compound exhibits strong binding affinity to certain protein targets, suggesting its potential role in treating diseases such as cancer and neurodegenerative disorders. Additionally, its in vitro activity against key enzymes involved in inflammatory pathways has positioned it as a promising lead compound for anti-inflammatory therapies.

From a synthetic standpoint, the construction of this compound involves a multi-step process that integrates advanced organic synthesis techniques. The use of protecting groups and catalytic cross-coupling reactions ensures high yields and purity, which are critical for subsequent biological evaluations. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing environmental impact while maintaining product quality.

In terms of applications, this compound has shown potential in both pharmaceuticals and agrochemicals. Its ability to inhibit key microbial enzymes makes it a candidate for developing new-generation pesticides. Moreover, its role as an intermediate in drug synthesis highlights its importance in the pharmaceutical industry, where it can serve as a building block for more complex molecules with enhanced therapeutic properties.

Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of this compound's therapeutic potential. Preclinical studies have demonstrated its efficacy in animal models of chronic diseases, providing a strong foundation for further clinical development. However, challenges remain in optimizing its pharmacokinetic profile to ensure optimal delivery to target tissues while minimizing off-target effects.

In conclusion, N-[2-[[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a valuable asset for developing innovative therapeutic agents and agrochemicals. As research continues to uncover its full potential, this compound is poised to make a substantial impact on various industries.

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